K48LU8Evd5
Description
Contextualization of Pharmaceutical Impurities in Drug Development and Manufacturing
In the pharmaceutical landscape, an impurity is any component present in a drug substance or final drug product that is not the desired active pharmaceutical ingredient (API) or an excipient. nih.gov The presence of impurities can significantly impact the quality, safety, and efficacy of a medication. These unwanted chemicals can emerge during the synthesis, purification, or storage of the API and the formulated drug product. gmpinsiders.comresearchgate.net
The sources of impurities are varied and can include raw materials, intermediates, by-products from side reactions, reagents, catalysts, and degradation products. nih.govresearchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in pharmaceutical products to ensure patient safety. nih.govusp.org The control of these impurities is a critical aspect of drug development and manufacturing, often requiring the development of sophisticated analytical methods to detect and quantify them. gmpinsiders.com Failure to control impurities can lead to reduced drug potency, adverse effects, and decreased shelf life.
Overview of Acarbose (B1664774) as an Active Pharmaceutical Ingredient (API)
Acarbose is an anti-diabetic drug used in the management of type 2 diabetes mellitus. nih.govwikipedia.org It belongs to a class of drugs known as alpha-glucosidase inhibitors. nih.govdrugbank.com The primary mechanism of action for acarbose is the competitive and reversible inhibition of enzymes in the small intestine, namely pancreatic alpha-amylase and membrane-bound intestinal alpha-glucosidases. drugbank.comnih.gov These enzymes are responsible for breaking down complex carbohydrates, such as starches, into simpler, absorbable sugars like glucose. wikipedia.orgdrugbank.com
By inhibiting these enzymes, acarbose delays the digestion of carbohydrates, which in turn slows down the absorption of glucose from the gastrointestinal tract. nih.govmedsinfo.com.au This action helps to reduce the sharp increase in blood glucose levels that can occur after a meal (postprandial hyperglycemia). drugbank.com Acarbose is a complex oligosaccharide produced through the fermentation process of a microorganism, Actinoplanes utahensis. veeprho.comveeprho.com Its therapeutic effect is localized to the gut, with very low systemic bioavailability. nih.govmedsinfo.com.au
Definition and Significance of Acarbose EP Impurity F
Acarbose EP Impurity F is recognized as a specific impurity associated with the manufacturing of Acarbose. veeprho.com It is formed during the industrial production of the Acarbose API. veeprho.com As a specified impurity in the European Pharmacopoeia (EP), its presence and quantity are closely monitored to ensure the quality and purity of the final Acarbose drug product. The control of such impurities is essential for maintaining the safety and consistency of the medication.
Acarbose EP Impurity F is officially listed in the European Pharmacopoeia, which provides its standardized name. It is also recognized by other pharmacopoeias, such as the United States Pharmacopeia (USP), where it is referred to as Acarbose Impurity F. fda.gov
The compound is identified by its specific chemical names and codes, which are crucial for its unambiguous identification in a regulatory and scientific context.
| Identifier | Value |
| Pharmacopoeial Name | Acarbose EP Impurity F fda.gov |
| Synonyms | 4-O-α-acarbosyl-D-glucopyranose, Acarbose Impurity F veeprho.com |
| IUPAC Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-d-glucopyranose veeprho.com |
| CAS Number | 83116-09-0 veeprho.com |
This table provides the official names and identifiers for Acarbose EP Impurity F.
Acarbose EP Impurity F is structurally very similar to acarbose, which is a pseudotetrasaccharide. wikipedia.orgveeprho.com Impurity F is a larger oligosaccharide, specifically a pentasaccharide, meaning it contains an additional glucose unit in its chain compared to the parent drug. veeprho.compharmaffiliates.com
The core structure of both acarbose and Impurity F includes an acarviosin (B126021) moiety, which consists of a cyclitol unit linked to a 4-amino-4,6-dideoxy-glucose unit. wikipedia.orgveeprho.com This core is then attached to a chain of glucose units. In the case of acarbose, this chain is a maltose (B56501) unit (two glucose units). wikipedia.org For Acarbose EP Impurity F, the chain is extended by one more glucose molecule. veeprho.compharmaffiliates.com
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structural Description |
| Acarbose | C25H43NO18 nih.gov | 645.6 pharmaffiliates.com | A pseudotetrasaccharide with an acarviosin moiety linked to a maltose unit. wikipedia.org |
| Acarbose EP Impurity F | C31H53NO23 | 807.75 pharmaffiliates.com | A pseudopentasaccharide, an analog of acarbose containing an additional glucose unit. veeprho.com |
This interactive table compares the structural properties of Acarbose and Acarbose EP Impurity F.
This structural difference arises during the fermentation process for acarbose production. veeprho.com The presence of this and other related impurities necessitates the use of high-purity reference standards, like Acarbose EP Impurity F, for the accurate analysis and quality control of acarbose drug substances.
Properties
CAS No. |
83116-09-0 |
|---|---|
Molecular Formula |
C31H53NO23 |
Molecular Weight |
807.7 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C31H53NO23/c1-8-15(32-10-2-9(3-33)16(40)20(44)17(10)41)19(43)23(47)29(50-8)54-27-13(6-36)52-31(25(49)22(27)46)55-28-14(7-37)51-30(24(48)21(28)45)53-26(12(39)5-35)18(42)11(38)4-34/h2,4,8,10-33,35-49H,3,5-7H2,1H3/t8-,10+,11+,12-,13-,14-,15-,16-,17+,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m1/s1 |
InChI Key |
OKORDXFRERJOHW-WEEKXBANSA-N |
Appearance |
Solid Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(3R,5S)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(((1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethy |
Origin of Product |
United States |
Elucidation of Acarbose Ep Impurity F Origin and Formation Pathways
Biosynthetic and Biotransformational Pathways of Acarbose (B1664774)
The production of acarbose is a complex biotechnological process relying on the secondary metabolism of specific microorganisms. The efficiency and specificity of this synthesis are paramount to achieving high yields of the target compound while minimizing the generation of impurities.
Acarbose is a naturally occurring pseudo-oligosaccharide derived from microorganisms of the genus Actinoplanes, with Actinoplanes utahensis being a primary strain used for industrial-scale fermentation. nih.govresearchgate.net As a secondary metabolite, acarbose is not essential for the primary growth of the microorganism; its production is typically initiated during the later phases of fermentation. researchgate.net The yield of acarbose is significantly influenced by the specific strain used and the environmental conditions of the fermentation, including the composition of the culture media. nih.govjst.go.jp Researchers have continuously optimized fermentation conditions and developed new strains to improve the productivity of acarbose. researchgate.netresearchgate.net
The biosynthesis of acarbose is a multi-step enzymatic process that draws from the primary metabolic pathways of the producing organism. The core structure of acarbose originates from precursors supplied by central carbon and nitrogen metabolism. Sedoheptulose 7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway, serves as the initial precursor for the C7-cyclitol moiety of acarbose. frontiersin.org Another critical precursor is glucose-1-phosphate, which is essential for the synthesis of the amino-deoxyhexose unit. nih.govresearchgate.net Metabolic engineering strategies often focus on increasing the intracellular pool of glucose-1-phosphate, for instance, by regulating glycogen (B147801) metabolism to divert metabolic flux toward acarbose synthesis. nih.gov
The primary source of the nitrogen atom incorporated into the acarbose structure is the amino acid glutamate (B1630785). frontiersin.orgsciengine.com The choice of carbon sources in the fermentation medium is also critical; a combination of glucose and maltose (B56501) has been shown to be favorable for acarbose production. nih.govresearchgate.net Metabolic flux analysis (MFA) is a key tool used to map and quantify the flow of metabolites through these intricate pathways, allowing for the identification of bottlenecks and the rational design of strategies to enhance yield. sciengine.comnih.gov
Table 1: Key Precursors in Acarbose Biosynthesis
| Precursor | Metabolic Origin | Role in Acarbose Synthesis |
| Sedoheptulose 7-phosphate | Pentose Phosphate Pathway | Initial building block for the C7-cyclitol core (valienamine moiety). frontiersin.org |
| Glucose-1-phosphate | Glycolysis/Gluconeogenesis | Precursor for the dTDP-4-amino-4,6-dideoxy-D-glucose unit. nih.govgoogle.com |
| Glutamate | Amino Acid Metabolism | Primary donor of the nitrogen atom in the molecule. frontiersin.orgsciengine.com |
| Maltose | Fermentation Medium | Serves as a building block for the oligosaccharide chain. jst.go.jpresearchgate.net |
Role of Actinoplanes utahensis in Acarbose Production
Pathways Leading to Acarbose EP Impurity F Formation
The complexity of the fermentation process means that besides the desired acarbose, a spectrum of structurally related oligosaccharides is often co-produced. Acarbose EP Impurity F is one such compound, distinguished by its specific molecular structure. veeprho.com
Table 2: Comparison of Acarbose and Acarbose EP Impurity F
| Property | Acarbose | Acarbose EP Impurity F |
| Description | A pseudo-tetrasaccharide and alpha-glucosidase inhibitor. | A process-related impurity formed during acarbose production. veeprho.com |
| Molecular Formula | C₂₅H₄₃NO₁₈ | C₃₁H₅₃NO₂₃ veeprho.comfda.gov |
| Molecular Weight | 645.6 g/mol | 807.75 g/mol fda.gov |
| Structure | Composed of an acarviosin (B126021) moiety (an unsaturated aminocyclitol linked to a 4-amino-4,6-dideoxy-D-glucose) and a maltose unit at the reducing end. | A pseudo-pentasaccharide consisting of the acarbose structure with an additional glucose unit attached, also described as 4-O-α-acarbosyl-D-glucopyranose. veeprho.com |
During the fermentation of acarbose by Actinoplanes utahensis, the enzymatic machinery can generate a series of acarbose-like by-products. veeprho.com These compounds, which include Impurity A and Impurity C among others, are structurally analogous to acarbose but differ in the number or linkage of their saccharide units. frontiersin.org Acarbose EP Impurity F is explicitly identified as an impurity formed during this industrial production process. veeprho.com The formation of these by-products is sensitive to fermentation parameters such as substrate concentrations, pH, and dissolved oxygen levels, highlighting the need for stringent process control. researchgate.net
While Acarbose EP Impurity F is primarily considered a by-product of synthesis, the potential for it to arise from degradation pathways cannot be entirely dismissed. Acarbose itself is known to be susceptible to enzymatic degradation by various glucosidases and amylases. researchgate.net For instance, certain gut bacteria produce enzymes that can hydrolyze acarbose. researchgate.netresearchgate.net It is plausible that enzymes within the fermentation broth, either from Actinoplanes or other microbes, could modify larger oligosaccharide precursors present in the medium, potentially leading to the formation of Impurity F through cleavage. However, its identity as a pentasaccharide (one glucose unit larger than acarbose) makes its formation via chain elongation a more direct and likely pathway.
The most probable mechanism for the formation of Acarbose EP Impurity F is through enzymatic chain elongation via transglycosylation. The molecular structure of Impurity F, which is effectively an acarbose molecule extended by one glucose unit, strongly supports this hypothesis. veeprho.com This type of reaction is catalyzed by enzymes such as glucosyltransferases or glucanotransferases.
These enzymes can utilize acarbose as an acceptor molecule and transfer a glucose residue from a donor substrate, such as maltose or other maltodextrins present in the fermentation medium, to the non-reducing end of the acarbose molecule. This process results in the formation of a new α-(1→4) glycosidic bond, elongating the chain and creating the pentasaccharide structure of Impurity F. Studies on the maltose/maltodextrin metabolism in Actinoplanes sp. have identified 4-α-glucanotransferases that are involved in creating elongated acarviosyl metabolites, demonstrating that the enzymatic machinery for such chain-elongation reactions exists within the producer organism. The formation of Impurity F is therefore a direct consequence of a glycosidic linkage modification, representing a side-reaction of the main biosynthetic pathway.
Advanced Analytical Methodologies for Acarbose Ep Impurity F Profiling
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating Acarbose (B1664774) EP Impurity F from the main Acarbose compound and other related substances. Due to the high polarity and structural similarity of these oligosaccharides, specialized chromatographic approaches are necessary.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of acarbose and its impurities. The European Pharmacopoeia (Ph. Eur.) monograph for acarbose outlines an HPLC method using an aminopropyl-silyl (APS) column with UV detection at 210 nm. thermofisher.comnih.gov However, the instability of these columns and the weak chromophore of acarbose and its impurities have driven the development of alternative and more robust methods. thermofisher.comlcms.cz
The choice of the stationary phase is critical for achieving adequate separation of Acarbose EP Impurity F. Several types of columns have been investigated to overcome the limitations of traditional aminopropyl-silyl phases. thermofisher.comnih.gov
Aminopropyl-silyl Columns: These are the conventional columns specified in some pharmacopoeial methods. nih.govresearchgate.net They separate oligosaccharides based on a combination of normal-phase and weak anion-exchange interactions. However, they are known to be unstable when used with aqueous mobile phases, which can lead to reproducibility issues. thermofisher.comlcms.cz A study utilized a Lichrospher®-100-NH2 column (250 × 4.6 mm, 5 µm) at 35°C for separating acarbose from its degradation products. researchgate.net
Amide-HILIC Columns: Amide-based Hydrophilic Interaction Liquid Chromatography (HILIC) columns have emerged as a superior alternative. nih.gov These columns offer enhanced resolution for hydrophilic compounds and are more stable under the required mobile phase conditions. thermofisher.com For instance, an Accucore 150 Amide HILIC column (100 × 2.1 mm, 2.6 µm) has been successfully used to separate acarbose and all its specified impurities, including Impurity F. thermofisher.com This stationary phase provides a good compromise between acceptable peak shape and stability. thermofisher.com
Pentafluorophenyl (PFP) Columns: PFP columns offer an alternative selectivity based on a combination of reversed-phase and aromatic interactions. nih.gov A method was developed using a PFP column for the rapid determination of the sum of impurities in acarbose. nih.govresearchgate.net These columns can provide unique separation patterns for closely related oligosaccharide structures. nih.gov
The following table summarizes the different stationary phases used for Acarbose impurity analysis:
| Stationary Phase | Typical Dimensions | Key Advantages | Reference(s) |
|---|---|---|---|
| Aminopropyl-silyl (APS) | 250 × 4.6 mm, 5 µm | Traditional pharmacopoeial method | nih.govresearchgate.net |
| Amide-HILIC | 100 × 2.1 mm, 2.6 µm | Enhanced stability and resolution for hydrophilic compounds | thermofisher.com |
| Pentafluorophenyl (PFP) | Not specified | Alternative selectivity, rapid analysis | nih.govresearchgate.net |
The mobile phase composition is a critical parameter that must be carefully optimized to achieve the desired separation of Acarbose EP Impurity F. For the separation of highly polar oligosaccharides, mobile phases typically consist of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. scribd.comajol.info
For Aminopropyl-silyl columns , a common mobile phase is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 6.7). researchgate.net One method used a mobile phase of acetonitrile and a buffer containing 0.6 g of KH2PO4 and 0.48 g of Na2HPO4 in distilled water (70:30 v/v). ajol.info
For Amide-HILIC columns , mobile phases often consist of acetonitrile and a volatile buffer, making them compatible with mass spectrometry detection. thermofisher.com An example is a gradient of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 5.8). thermofisher.com The use of volatile mobile phases is beneficial as it avoids issues like column bleeding that can occur with non-volatile buffers like phosphate. thermofisher.com
For Pentafluorophenyl columns , a mobile phase of 0.1% trifluoroacetic acid (TFA) in water has been used. nih.govresearchgate.net TFA can improve peak shape and provides a suitable mobile phase for rapid impurity determination. researchgate.net
Due to the complexity of the impurity profile of acarbose, which contains several structurally similar oligosaccharides, a simple isocratic elution is often insufficient. thermofisher.comveeprho.com Gradient elution, where the mobile phase composition is changed over time, is necessary to resolve all components, including Acarbose EP Impurity F. thermofisher.com
A study using an Amide-HILIC column employed a very shallow gradient, with the mobile phase composition changing by only 3% over 10 minutes. thermofisher.com This subtle change was crucial for achieving sufficient separation between the various impurities. thermofisher.com The ability to run such precise gradients is a key feature of modern HPLC and UHPLC systems.
An example of a gradient program for an Amide-HILIC method is presented below:
| Time (min) | Flow Rate (mL/min) | % Acetonitrile | % Ammonium Acetate Buffer |
|---|---|---|---|
| 0 | 0.6 | 75 | 25 |
| 10 | 0.6 | 72 | 28 |
| 11 | 0.6 | 75 | 25 |
| 31 | 0.6 | 75 | 25 |
This table is a representative example based on findings in the literature. thermofisher.com
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. thermofisher.com The principles of stationary phase selection, mobile phase optimization, and gradient elution discussed for HPLC are directly applicable to UHPLC, but often with adjustments to flow rates and gradient profiles to take full advantage of the increased efficiency. thermofisher.comresearchgate.net
The use of a UHPLC system, such as the Vanquish Flex, has been demonstrated for acarbose impurity analysis. thermofisher.comlcms.cz UHPLC methods can significantly reduce analysis time and solvent consumption, making them a more efficient choice for quality control environments. lcms.cz For instance, the migration of an HPLC method to UHPLC can result in substantial savings in time and solvent. lcms.cz
High-Performance Liquid Chromatography (HPLC) Methodologies
Mobile Phase Optimization for Oligosaccharides and Related Substances
Spectroscopic and Spectrometric Characterization Techniques
While chromatography separates the impurities, spectroscopic and spectrometric techniques are essential for their structural elucidation and confirmation.
For Acarbose EP Impurity F, a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is often employed. nih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular weight of the impurity, which helps in confirming its elemental composition. For Acarbose EP Impurity F (C₃₁H₅₃NO₂₃), the expected [M+Na]⁺ ion is at m/z 830.74. Fragmentation analysis in MS/MS experiments can provide further structural information by observing the sequential loss of glucose units.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the detailed structural characterization of oligosaccharides. Key signals in the ¹H NMR spectrum for Acarbose EP Impurity F include anomeric protons of α-glycosidic bonds (δ 5.2–4.9 ppm) and protons of the acarviosine core (δ 3.8–3.5 ppm). In the ¹³C NMR spectrum, anomeric carbons typically appear in the range of 98–102 ppm.
Integrated approaches, such as LC-MS and LC-NMR, allow for the online separation and structural elucidation of impurities directly from the complex mixture, which is particularly useful for identifying unknown compounds. nih.gov
The following table summarizes key spectroscopic data for Acarbose EP Impurity F:
| Technique | Key Features |
|---|---|
| High-Resolution MS | [M+Na]⁺ at m/z 830.73 (Calculated 830.74 for C₃₁H₅₃NO₂₃Na) |
| ¹H NMR | Anomeric protons (δ 5.2–4.9 ppm), Acarviosine core protons (δ 3.8–3.5 ppm) |
| ¹³C NMR | Anomeric carbons (98–102 ppm), Cyclohexenyl carbons (70–75 ppm) |
Data sourced from available research findings.
Compound Names
| Compound Name |
|---|
| Acarbose |
| Acarbose EP Impurity F |
| Acetonitrile |
| Ammonium acetate |
| Maltose (B56501) |
| Maltotriose |
| Phosphate |
| Trifluoroacetic acid |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the initial identification and structural assessment of Acarbose impurities. nih.gov This hyphenated technique combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing molecular weight and fragmentation data crucial for characterizing complex molecules like Acarbose EP Impurity F. amazonaws.com An integrated LC-MS approach is fundamental for resolving and identifying unknown impurities within the acarbose bulk drug substance. nih.gov For instance, LC-MS analysis was instrumental in identifying an unknown pentasaccharide impurity in acarbose by revealing differences in the number and nature of its sugar subunits compared to the parent compound. nih.gov
The choice of ionization technique is critical for successfully analyzing oligosaccharide derivatives like Acarbose EP Impurity F. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most commonly employed methods. lcms.cz
Electrospray Ionization (ESI): ESI is a soft ionization technique particularly well-suited for polar and large molecules like oligosaccharides. It generates ions directly from a liquid solution, minimizing fragmentation and preserving the molecular ion, which is crucial for accurate molecular weight determination. lcms.cz For compounds of medium-to-high polarity, such as acarbose and its impurities, ESI is generally the preferred method. lcms.cz
Atmospheric Pressure Chemical Ionization (APCI): APCI is typically used for less polar compounds. lcms.cz While ESI is more common for oligosaccharides, APCI can sometimes provide complementary information. A dual ion source that combines both ESI and APCI capabilities can enhance analytical efficiency, allowing for the ionization of a broader range of compounds in a single run. lcms.cz
The selection between ESI and APCI often depends on the specific polarity and molecular weight of the analyte. lcms.cz
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural information. The resulting fragmentation patterns of oligosaccharide derivatives like Acarbose EP Impurity F reveal details about the sequence of sugar units and the nature of the glycosidic linkages. science.gov By analyzing the mass-to-charge ratio (m/z) of the fragment ions, researchers can piece together the structure of the impurity. This data, when compared with the fragmentation pattern of the acarbose reference standard, helps to pinpoint structural differences, such as variations in sugar subunits. nih.gov
Ionization Techniques (e.g., ESI, APCI)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While LC-MS/MS provides essential information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive elucidation of complex molecular structures, including stereochemistry and connectivity. plos.orgresearchgate.net For impurities like Acarbose EP Impurity F, NMR is crucial for unambiguous structural assignment. nih.gov
A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to fully characterize the structure of Acarbose EP Impurity F.
1D NMR: ¹H (proton) and ¹³C (carbon) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. plos.org
2D NMR: Two-dimensional experiments are essential for establishing connectivity between atoms. Key 2D NMR experiments include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) correlations within the same spin system, helping to trace out the structure of individual sugar rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons. plos.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for determining the linkages between sugar units.
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, not just those that are directly coupled. researchgate.net
Offline 1D and 2D NMR experiments are often required for the complete atom assignment and definitive characterization of isolated impurities. nih.gov
Table 1: Key NMR Experiments for Acarbose Impurity F Structural Elucidation
| NMR Experiment | Information Provided | Relevance to Acarbose Impurity F |
| ¹H NMR | Provides information on the chemical environment and coupling of protons. | Helps identify the number and type of sugar residues. |
| ¹³C NMR | Shows the chemical shifts of all carbon atoms in the molecule. | Confirms the carbon skeleton and functional groups. |
| COSY | Maps correlations between coupled protons. | Establishes proton connectivity within each sugar ring. |
| HSQC | Correlates protons with their directly attached carbons. | Assigns carbon signals and confirms C-H bonds. |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Crucial for determining the sequence and linkage points between the different sugar units. |
The integration of liquid chromatography with NMR (LC-NMR) allows for the direct structural analysis of compounds as they elute from the LC column. nih.gov This is particularly useful for analyzing complex mixtures like acarbose bulk drug material, where impurities may be present at low levels.
Stop-flow LC-NMR is a powerful enhancement of this technique. In a stop-flow experiment, the chromatographic flow is temporarily halted when the peak of interest (e.g., Acarbose EP Impurity F) is in the NMR flow cell. This allows for the acquisition of high-quality, time-intensive 2D NMR spectra on the isolated impurity without the need for traditional, often challenging, offline isolation. nih.gov This integrated approach, combining LC-MS and stop-flow LC-NMR, has been successfully used to identify and characterize unknown impurities in acarbose, including a pentasaccharide variant. nih.gov
One- and Two-Dimensional NMR Experiments
Method Validation and Qualification for Impurity F Quantification
The validation of analytical methods is a crucial requirement by regulatory bodies to ensure the reliability and accuracy of impurity quantification. scispace.com The validation process for methods quantifying Acarbose EP Impurity F follows the guidelines of the International Council for Harmonisation (ICH), specifically Q2(R1). thermofisher.com
Specificity and Selectivity
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. scispace.com For Acarbose EP Impurity F, this involves demonstrating that the chromatographic method can separate Impurity F from acarbose and all other known impurities (A, B, C, D, E, and G). thermofisher.com
This is typically achieved by analyzing a reference solution containing all known impurities and demonstrating baseline separation between all peaks. thermofisher.com For example, an Amide-HILIC method was able to separate all specified impurities of acarbose, confirming its specificity. thermofisher.com Similarly, a method using an XBridge Amide column demonstrated the complete separation of acarbose and its impurities. google.com
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
For impurity quantification, the LOQ is a critical parameter. Regulatory guidelines often require the LOQ to be at or below the reporting threshold for impurities. The LOQ is typically established by determining the signal-to-noise ratio, with a ratio of 10:1 generally being acceptable. thermofisher.com In the analysis of acarbose impurities, a method using a graphite (B72142) column demonstrated an LOQ of 0.10% for all components. nih.govresearchgate.net Another method using an Amide-HILIC column had a higher LOQ of 0.20%. thermofisher.com
Linearity and Range
Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scispace.com
For impurity quantification, the range typically covers from the LOQ to 120% or 150% of the specification limit for the impurity. A linear relationship is generally demonstrated by a correlation coefficient (R²) of ≥0.99. scispace.com For example, a validated HPLC method for acarbose and its related substances showed linearity over a specified concentration range with a correlation coefficient of 0.999. scispace.com
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix and the recovery is calculated. scispace.com Acceptance criteria for accuracy are typically within a certain percentage of the theoretical value, for example, 95-105%.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. Repeatability (intra-assay precision) and intermediate precision (inter-assay precision) are evaluated. scispace.com For impurity analysis, the %RSD values should be within acceptable limits, often less than 2%. scispace.com Repeatability studies for the quantification of an acarbose impurity showed %RSD values between 0.35% and 1.28%.
Robustness and System Suitability
The reliability of any analytical method for impurity profiling hinges on two critical validation parameters: robustness and system suitability. In the context of quantifying Acarbose EP Impurity F, these parameters ensure that the method consistently provides accurate and precise results under the rigors of routine laboratory use. The validation of these aspects is guided by international standards, such as the International Council for Harmonisation (ICH) guidelines. edqm.euich.org
Robustness
Robustness is defined as a measure of an analytical procedure's capacity to remain unaffected by small, yet deliberate, variations in method parameters. europa.eu This provides an indication of its reliability during normal usage. The evaluation of robustness is a critical component during the method development phase to identify which operational parameters need to be tightly controlled. For chromatographic methods used in the analysis of acarbose and its impurities, several parameters are typically investigated. nih.govscispace.com For instance, studies have shown that for related substances, even minor adjustments to column temperature or mobile phase flow rate can impact peak symmetry and resolution. scispace.com
Robustness is typically assessed by varying a set of method parameters and observing the effect on analytical results, such as the retention time and peak area of Acarbose EP Impurity F. The results are often evaluated by calculating the relative standard deviation (%RSD) for the obtained data, with a common acceptance criterion being not more than 2%.
Table 1: Parameters for Robustness Evaluation of Acarbose Impurity F Analysis
| Parameter | Typical Variation | Acceptance Criteria (Example) |
|---|---|---|
| Mobile Phase Flow Rate | ± 10% of the nominal rate (e.g., 2.0 ± 0.2 mL/min) | %RSD ≤ 2.0% |
| Column Temperature | ± 5 °C | Peak symmetry and resolution must meet system suitability criteria. |
| Mobile Phase Composition | ± 2% absolute for the minor component | No significant change in resolution or retention time. |
| pH of Mobile Phase Buffer | ± 0.2 units | Tailing factor remains within acceptable limits. |
This table is interactive. You can sort and filter the data.
System Suitability
System Suitability Testing (SST) is an integral part of the analytical method, designed to verify that the chromatographic system is adequate for the intended analysis on the day of use. ich.org Pharmacopoeias, including the European Pharmacopoeia (Ph. Eur.), mandate that compendial methods must demonstrate suitability under the actual conditions of use. biopharminternational.com These tests are based on the concept that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as a whole. ich.org
For the impurity profiling of acarbose, SST typically involves injecting a standard solution, such as the "Acarbose for peak identification CRS," which contains Acarbose and its specified impurities, including Impurity F. thermofisher.com The performance of the system is then evaluated against a set of predefined criteria. These criteria ensure adequate resolution, column efficiency, and precision of replicate injections. edqm.euscispace.comjopcr.com For example, the Ph. Eur. establishes specific system suitability requirements, such as resolution or peak-to-valley ratios, to ensure that structurally similar impurities are adequately separated.
Table 2: System Suitability Parameters for Acarbose Impurity F Profiling
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Resolution (Rs) | The degree of separation between two adjacent peaks (e.g., Impurity F and an adjacent peak). | ≥ 1.5 scispace.com |
| Tailing Factor (T) | A measure of peak symmetry. A value of 1 indicates a perfectly symmetrical peak. | 0.8 – 1.5 edqm.euscispace.com |
| Theoretical Plates (N) | A measure of the column's efficiency. | Varies by method; should be specified and monitored. |
| Relative Standard Deviation (%RSD) | The precision of replicate injections of a standard solution. | ≤ 2.0% for peak area and retention time. scispace.com |
This table is interactive. You can sort and filter the data.
Adherence to these robustness and system suitability protocols is essential for ensuring that any analytical method used for the quantification of Acarbose EP Impurity F is reliable, repeatable, and fit for its intended purpose in a quality control environment.
Table 3: Compounds Mentioned
| Compound Name |
|---|
| Acarbose |
| Acarbose EP Impurity A |
| Acarbose EP Impurity B |
| Acarbose EP Impurity C |
| Acarbose EP Impurity D |
| Acarbose EP Impurity E |
| Acarbose EP Impurity F |
Strategies for Control and Mitigation of Acarbose Ep Impurity F
Process Optimization in Acarbose (B1664774) Fermentation
The formation of Acarbose EP Impurity F is intrinsically linked to the metabolic processes of the producing microorganism, typically a strain of Actinoplanes. uni-bielefeld.denih.gov Therefore, optimizing the fermentation process is a primary strategy for its control.
Strain Improvement and Genetic Engineering for Impurity Reduction
Modern genetic engineering techniques offer powerful tools for the rational design of production strains to enhance acarbose yield while minimizing impurity formation. nih.govnih.gov The producing organism, Actinoplanes sp. SE50/110, has been the subject of extensive genomic and metabolic study to identify bottlenecks in acarbose production and pathways leading to impurities. frontiersin.orgnih.gov
Key genetic engineering strategies include:
Gene Deletion and Inactivation: Comparative genomic analysis between wild-type and high-producing mutant strains has identified specific genes whose inactivation is beneficial for acarbose production. nih.gov For instance, the deletion of certain genes has been shown to improve both acarbose titer and biomass. nih.gov
Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing genes that code for rate-limiting enzymes in the acarbose biosynthesis pathway can significantly increase the product yield. nih.govacs.org Transcriptome analysis helps pinpoint these target genes. nih.govnih.gov For example, overexpressing genes like acbJ and acbS has led to notable increases in acarbose titers. acs.org
Pathway Engineering: Metabolic pathways can be redirected to favor the synthesis of acarbose. This includes weakening competing pathways, such as glycogen (B147801) synthesis, and strengthening pathways that provide precursors for acarbose, like glycogen degradation, to make more glucose-1-phosphate available. nih.govnih.gov
Advanced Genetic Tools: The development of sophisticated genetic tools like CRISPR/Cas9 and various actinophage-based integrative vectors has expanded the possibilities for precise genetic manipulation in Actinoplanes sp. uni-bielefeld.demdpi.comscience.gov These tools facilitate the creation of engineered strains with improved production profiles. acs.org
| Genetic Strategy | Target/Method | Outcome | Reference |
| Gene Deletion | Inactivation of specific non-essential genes | Increased acarbose titer and biomass | nih.gov |
| Gene Overexpression | Overexpression of rate-limiting genes (acbJ, acbS) | Increased acarbose production | acs.org |
| Pathway Engineering | Weakening glycogen synthesis, strengthening glycogen degradation | Increased availability of glucose-1-phosphate for acarbose synthesis | nih.govnih.gov |
| Advanced Tools | CRISPR/Cas9, integrative vectors | Enabled precise and multiplex genetic modifications | uni-bielefeld.demdpi.com |
Fermentation Medium Optimization (e.g., precursor addition, nutrient modulation)
The composition of the fermentation medium plays a crucial role in both the yield of acarbose and the profile of impurities.
Precursor Addition: The addition of specific precursors to the fermentation medium can enhance acarbose production and, in some cases, reduce the formation of other impurities. For instance, the addition of validamine (B1683471) has been shown to be an effective strategy to increase the acarbose titer while concurrently decreasing the concentration of impurity C. nih.govresearchgate.net
Carbon Source Optimization: Maltose (B56501) is a key carbon source for acarbose synthesis. frontiersin.orgmdpi.com Maintaining a high concentration of maltose in the fermentation broth can effectively boost acarbose production. mdpi.com Studies have optimized the concentrations of glucose and maltose to maximize yield. frontiersin.org A fed-batch strategy involving the intermittent feeding of a mixture of glucose and maltose has been shown to significantly increase acarbose production. nih.govplos.org
Nutrient Modulation: The type and concentration of nitrogen sources also impact acarbose synthesis. The use of certain inorganic nitrogen sources can influence the yield. bioline.org.br Optimization of other medium components like soybean flour and monosodium glutamate (B1630785) has also been investigated to improve production. frontiersin.orgresearchgate.net
| Medium Component | Optimization Strategy | Effect on Production | Reference |
| Validamine | Addition to fermentation medium | Increased acarbose titer, decreased impurity C | nih.govresearchgate.net |
| Glucose & Maltose | Fed-batch feeding | Increased acarbose accumulation | nih.govplos.org |
| Maltose | Maintained at high concentration | Enhanced acarbose production | mdpi.com |
| Soybean Flour | Optimized concentration in feed | Increased acarbose production in fed-batch culture | frontiersin.org |
Process Parameter Control (e.g., temperature, pH, aeration, feeding strategy)
Careful control of physical and chemical parameters during fermentation is essential for maximizing acarbose production and minimizing the formation of Acarbose EP Impurity F.
pH Control: The pH of the fermentation broth has a significant effect on both cell growth and acarbose synthesis. A two-stage pH control strategy has been developed where a lower pH is maintained in the initial phase to promote cell growth, followed by a shift to a higher pH to enhance acarbose production. plos.orgbioline.org.br For Streptomyces M37, maintaining a pH of 7.0 for the first 72 hours and then switching to 8.0 resulted in a substantial increase in the acarbose titer. plos.org
Temperature: The optimal temperature for fermentation is typically around 28°C to 35°C, depending on the strain. frontiersin.orgresearchgate.net
Aeration and Dissolved Oxygen (DO): The rate of aeration and the resulting dissolved oxygen concentration are critical. Increasing the aeration rate up to a certain point can increase the final acarbose concentration, but excessive aeration may lead to a decrease in production as more carbon source is directed towards biomass synthesis. frontiersin.org Maintaining a DO concentration of 40-50% has been found to be beneficial. mdpi.com
Feeding Strategy: Fed-batch fermentation, where nutrients are supplied intermittently or continuously, is a widely used strategy to enhance acarbose production. nih.govnih.govnih.govplos.org This approach helps to maintain optimal nutrient concentrations and control osmolality, leading to higher product yields. frontiersin.orgmdpi.com
| Parameter | Control Strategy | Optimal Condition/Effect | Reference |
| pH | Two-stage control | Initial low pH for growth, later high pH for production | plos.orgbioline.org.br |
| Aeration | Optimized rate | Increased acarbose yield up to an optimal point | frontiersin.org |
| Dissolved Oxygen | Maintained at optimal level | 40-50% DO concentration found to be effective | mdpi.com |
| Feeding | Fed-batch culture | Intermittent feeding of nutrients increases yield | nih.govplos.org |
Purification and Downstream Processing Enhancements
Following fermentation, the crude acarbose broth contains a mixture of the desired product and various impurities, including Impurity F. Effective purification techniques are therefore essential to isolate acarbose and remove these unwanted compounds.
Chromatographic Purification Techniques for Impurity F Removal
Chromatography is the cornerstone of acarbose purification, exploiting the physicochemical differences between acarbose and its impurities.
Ion-Exchange Chromatography: This is a key technique for large-scale purification. Weakly acidic cation exchangers are commonly used. By controlling the pH, the differential binding affinities of acarbose and its impurities to the resin can be exploited for separation. For instance, at a specific pH, acarbose may bind more strongly than Impurity F, allowing for selective elution. Elevating the column temperature during ion-exchange chromatography can also enhance throughput by reducing the elution volume.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC using C18 columns with aqueous-organic mobile phases can achieve high-resolution separation of acarbose from its impurities. This method is capable of isolating Impurity F with high purity.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC, particularly with amide-HILIC phases, has been shown to be effective in separating acarbose and all of its related impurities. nih.gov
Graphite-Based Chromatography: Columns with porous graphitic carbon surfaces offer unique selectivity for oligosaccharides and can be used for impurity profiling, often in conjunction with detectors like Charged Aerosol Detection (CAD). nih.gov
Continuous Chromatography: To improve efficiency and yield, continuous chromatographic separation processes are being developed as an alternative to traditional fixed-bed chromatography. google.com
| Chromatographic Technique | Stationary Phase/Principle | Application in Impurity F Removal | Reference |
| Ion-Exchange Chromatography | Weakly acidic cation exchangers | Large-scale purification based on charge differences | |
| Preparative HPLC | C18 columns | High-resolution separation for isolation of pure impurities | |
| HILIC | Amide-HILIC phases | Separation of acarbose from all related impurities | nih.gov |
| Graphite-Based Chromatography | Porous graphitic carbon | Unique selectivity for oligosaccharide separation | nih.gov |
Crystallization and Isolation Methodologies for Impurity Standards
The isolation and characterization of pure impurity standards, such as Acarbose EP Impurity F, are crucial for the development and validation of analytical methods.
Isolation from Process Streams: Impurities for use as reference standards are typically isolated from the mother liquors or side-fractions of the acarbose crystallization process. These streams are enriched with impurities, making their isolation more feasible.
Preparative Chromatography: As mentioned, preparative HPLC is a powerful tool for isolating highly pure fractions of specific impurities from complex mixtures.
Crystallization: Following chromatographic purification, crystallization is used to obtain the impurity in a solid, stable, and highly pure form suitable for use as an analytical standard. The process of crystallization itself can be a source of impurities if not properly controlled, leading to the formation of different polymorphic forms or the inclusion of residual solvents. researchgate.net
The structural elucidation of isolated impurities is then performed using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Impurity Reference Standards and Certified Reference Materials
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of the final product. For Acarbose, a complex oligosaccharide produced by fermentation, a profile of related substances, including Acarbose EP Impurity F, must be carefully monitored. This necessitates the availability of high-quality impurity reference standards and certified reference materials (CRMs) for analytical purposes. These standards are indispensable for method development, validation, routine quality control (QC) testing, and stability studies. synzeal.com They serve as the benchmark against which impurities in batches of Acarbose API are identified and quantified, ensuring compliance with pharmacopeial limits and regulatory requirements such as those outlined by the International Council for Harmonisation (ICH). veeprho.com
Synthesis of Acarbose EP Impurity F for Reference Standard Development
The development of a reference standard for Acarbose EP Impurity F begins with its procurement, which is primarily achieved through isolation and purification from the bulk manufacturing process of Acarbose. Acarbose itself is derived from microbial fermentation, typically using strains of Actinoplanes utahensis, and Impurity F is one of the related substances formed during this industrial production process. veeprho.com
While many pharmaceutical chemical suppliers offer Acarbose EP Impurity F as a "custom synthesis" product, the prevalent method for generating the initial material for a reference standard involves its isolation from the Acarbose production stream. synzeal.comchemicea.com This process is challenging due to the structural similarity between Impurity F, Acarbose, and other related oligosaccharide impurities. The isolation and purification process typically involves advanced chromatographic techniques to separate the target impurity from the main component and other related substances.
The general steps for developing a reference standard from the fermentation broth can be outlined as follows:
Extraction: Initial separation of the oligosaccharide mixture from the fermentation culture.
Fractionation: Use of large-scale preparative chromatography to isolate fractions enriched with Impurity F.
High-Resolution Purification: Application of high-performance liquid chromatography (HPLC) to achieve the high degree of chemical purity required for a reference standard.
Characterization: Thorough analysis to confirm the identity and purity of the isolated compound, as detailed in the following section.
This multi-step purification is essential to produce a reference material that is suitable for the rigorous demands of pharmaceutical quality control.
Characterization and Certification of Reference Standards
Once Acarbose EP Impurity F has been synthesized or isolated and purified, it must undergo rigorous characterization and certification to qualify as a reference standard. This process confirms the material's identity, purity, and potency, ensuring its suitability for quantitative and qualitative analysis. The characterization data forms the basis of the Certificate of Analysis (CoA) that accompanies the reference standard. synzeal.com
Structural Characterization The definitive identification of Acarbose EP Impurity F relies on a combination of advanced analytical techniques to elucidate its complex structure.
| Property | Finding | Source(s) |
| Molecular Formula | C₃₁H₅₃NO₂₃ | biosynth.comfda.gov |
| Molecular Weight | 807.75 g/mol | biosynth.comfda.gov |
| CAS Number | 83116-09-0 | biosynth.com |
| Chemical Name | 4-O-α-Acarbosyl-D-glucopyranose | pharmaffiliates.com |
| Synonym | O-4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-Dglucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose |
Sophisticated analytical methods are employed to confirm these properties and determine the precise stereochemistry of the molecule.
| Analytical Technique | Purpose in Characterization | Source(s) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information and fragmentation patterns to identify the core structure and sequence of saccharide units. | veeprho.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for complete structural elucidation, including 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments to determine the connectivity and stereochemistry of the sugar subunits. | |
| High-Performance Liquid Chromatography (HPLC) | Essential for determining the purity of the reference standard and separating it from other closely related impurities. Detectors like Evaporative Light Scattering (ELSD) or Refractive Index (RI) are often used. | veeprho.com |
| Ion Chromatography | Employed to detect any inorganic process impurities. | veeprho.com |
Certification and Use The certification process involves compiling all characterization data into a comprehensive CoA. This document validates the material's fitness for its intended purpose in a regulated environment. Certified reference standards for Acarbose EP Impurity F are crucial for several key pharmaceutical activities:
Quality Control (QC): Used for the routine identification and quantification of Impurity F in batches of Acarbose API and finished drug products. synzeal.com
Method Validation: Employed to validate the specificity, linearity, accuracy, and precision of analytical methods designed to monitor Acarbose impurities. synzeal.comaquigenbio.com
Regulatory Compliance: Essential for inclusion in regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), to demonstrate control over the impurity profile of the drug substance. synzeal.com
These certified standards may be traceable to major pharmacopeias like the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP), ensuring globally accepted quality benchmarks. synzeal.comsigmaaldrich.com
Regulatory Landscape and Quality Management of Acarbose Impurities
International Harmonization Council (ICH) Guidelines on Impurities
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. These guidelines provide a framework for the control of impurities in drug substances and drug products.
ICH Q3A (R2) - Impurities in New Drug Substances
The ICH Q3A(R2) guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.euslideshare.net It applies to new drug substances not previously registered in a region or Member State. europa.eu The guideline outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. premier-research.com
Key aspects of ICH Q3A(R2) include:
Classification of Impurities: Impurities are classified as organic, inorganic, or residual solvents. gmp-compliance.org
Reporting Threshold: This is the level above which an impurity must be reported in the drug substance specification.
Identification Threshold: This is the level above which an impurity must have its structure identified.
Qualification Threshold: This is the level above which an impurity's safety must be evaluated. ich.org
The guideline provides a decision tree to guide the identification and qualification process. slideshare.net It is important to note that this guideline does not apply to biological/biotechnological products, peptides, oligonucleotides, radiopharmaceuticals, fermentation products, and herbal products. ich.org
ICH Q9 - Quality Risk Management (Application to Impurity Profiling)
ICH Q9 provides a systematic approach to quality risk management and is integral to managing impurities. valicare.comcaiready.com This guideline encourages a proactive approach to identify, evaluate, and control potential risks to quality throughout the product lifecycle. caiready.comeuropa.eu
In the context of impurity profiling, Quality Risk Management (QRM) can be applied to:
Assess the risk of impurities: This involves evaluating the potential impact of impurities on the safety and efficacy of the drug product.
Develop a control strategy: Based on the risk assessment, a strategy is developed to control impurities to acceptable levels. valicare.com
Justify specifications: QRM principles can be used to justify the proposed acceptance criteria for impurities.
The application of QRM ensures that the control of impurities is based on scientific knowledge and patient protection. europa.euich.org
Pharmacopoeial Requirements for Acarbose (B1664774) and its Related Substances
Pharmacopoeias provide legally binding standards for the quality of medicines. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have specific monographs for Acarbose that detail the requirements for its impurities.
European Pharmacopoeia (EP) Monographs
The European Pharmacopoeia monograph for Acarbose specifies several impurities, including Acarbose EP Impurity F. drugfuture.com
Table 1: European Pharmacopoeia Limits for Acarbose Impurities
| Impurity | Limit |
| Impurity A | Not more than 0.6% |
| Impurity C | Not more than 1.5% |
| Impurity D | Not more than 1.0% |
| Impurity E | Not more than 0.2% |
| Impurity F | Not more than 0.3% |
| Impurity G | Not more than 0.3% |
Data sourced from the European Pharmacopoeia 7.0 monograph for Acarbose. drugfuture.com
The monograph also specifies a correction factor of 1.25 for calculating the content of Impurity F. drugfuture.com The identification of impurities is performed using a chromatogram supplied with acarbose for peak identification CRS. drugfuture.com
United States Pharmacopeia (USP) Monographs
The United States Pharmacopeia also has a monograph for Acarbose which includes specifications for its impurities. drugfuture.comuspbpep.com The USP utilizes a system suitability mixture containing acarbose and its impurities (A, B, C, D, E, F, and G) for analytical procedures. usp.org
The USP monograph provides a table of impurities with their relative retention times and relative response factors for calculating their percentage in the Acarbose substance. uspbpep.com While specific limits for each impurity are listed, the total of all impurities should not exceed 3.0%. drugfuture.com
Quality by Design (QbD) Approaches in Impurity Control
The principles of Quality by Design (QbD), as outlined in the International Council for Harmonisation (ICH) Q8(R2) guideline, provide a systematic and science-based framework for pharmaceutical development and manufacturing. pharmalesson.comich.org The core objective of QbD is to ensure that the final product consistently meets its predefined quality objectives. ich.orgcognidox.com This is achieved through a comprehensive understanding of how material attributes and process parameters affect the product's Critical Quality Attributes (CQAs). pharmalesson.com Rather than relying on testing the final product to ensure quality, QbD builds quality into the product from the outset. ich.org
In the context of controlling impurities like Acarbose EP Impurity F, a QbD approach moves beyond simple detection and quantification. It involves a proactive strategy to understand and control the formation, fate, and purge of the impurity throughout the manufacturing process. qualio.com Acarbose is produced through microbial fermentation, typically using strains of Actinoplanes utahensis. nih.govveeprho.com Impurities in such processes can originate from various sources, including the fermentation broth, side reactions, or degradation of the main compound. A QbD approach facilitates a deep understanding of these pathways.
By applying QbD, manufacturers can identify the parameters that have the most significant impact on the formation of Impurity F. cognidox.com This knowledge is used to establish a "design space," which is a multidimensional range of input variables (e.g., process parameters, material attributes) that has been demonstrated to provide assurance of quality. qualio.com Operating within this established design space is not considered a change and provides regulatory flexibility. pharmalesson.com This systematic approach leads to a more robust and reliable manufacturing process with a reduced likelihood of batch failures related to impurity excursions. pharmalesson.com
Risk Assessment and Impurity Control Strategy Development
A fundamental component of the QbD framework is Quality Risk Management (QRM), as detailed in ICH Q9. eurofins.compharmtech.com QRM provides a structured process for identifying, analyzing, and controlling risks to product quality throughout the product lifecycle. qualityfwd.comcaiready.com For Acarbose EP Impurity F, the risk assessment process is crucial for developing an effective control strategy. dgra.de
The initial step involves risk identification, which seeks to determine the potential sources of Impurity F and the factors that could influence its levels in the final Acarbose product. Given that Acarbose is a product of fermentation, potential risk factors include the specific strain of Actinoplanes, the composition of the culture media (e.g., carbon and nitrogen sources), and the fermentation process parameters (e.g., pH, temperature, aeration, and fermentation time). nih.govgoogle.com Studies on other acarbose impurities, such as Impurity C, have shown that modifying fermentation inputs, like the addition of validamine (B1683471) or controlling the concentration of glucose and maltose (B56501), can significantly impact impurity profiles. nih.govresearchgate.net
The outcome of the risk assessment informs the development of a robust impurity control strategy. ich.org This strategy is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. ich.org For Impurity F, the control strategy would likely encompass:
Raw Material Controls: Specifications for critical raw materials used in the fermentation medium.
Process Controls: Defining and controlling Critical Process Parameters (CPPs) during fermentation and downstream purification that have been shown to influence the formation or removal of Impurity F. For instance, controlling the concentration of total and reducing sugars has been identified as a key strategy in acarbose fermentation. google.comresearchgate.net
In-Process Testing: Monitoring the levels of Impurity F at critical stages of the manufacturing process.
Final Product Specification: Establishing an acceptance criterion for Acarbose EP Impurity F in the final Acarbose substance, in line with pharmacopeial requirements and safety considerations.
The following table illustrates a simplified risk assessment for Acarbose EP Impurity F.
| Potential Risk Factor | Potential Failure Mode (Cause of Impurity F Formation) | Potential Effect on Quality | Initial Risk Level | Potential Controls (Mitigation) |
|---|---|---|---|---|
| Fermentation Carbon Source | Inappropriate ratio or concentration of glucose and maltose. google.com | Increased formation of Impurity F, leading to out-of-specification (OOS) Acarbose. | High | Establish specifications for carbon sources; Implement in-process control of sugar concentrations. researchgate.net |
| Fermentation pH | pH shift outside the optimal range for Acarbose biosynthesis. | Favors side reactions leading to Impurity F. | Medium | Define pH as a Critical Process Parameter (CPP) with a proven acceptable range; continuous monitoring and automated control. |
| Fermentation Temperature | Temperature deviation affecting microbial metabolism. | Altered metabolic pathway, potentially increasing Impurity F levels. | Medium | Define temperature as a CPP; implement strict temperature control and monitoring. |
| Downstream Purification | Inefficient removal of Impurity F during chromatography or crystallization steps. | High levels of Impurity F in the final product. | High | Optimize purification parameters (e.g., column loading, elution gradient) to maximize impurity clearance; define and validate these parameters. |
Critical Quality Attributes (CQAs) Related to Impurity F
Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological properties that must be controlled within a specific limit, range, or distribution to ensure the desired product quality. microneedleregulatory.org CQAs are identified based on their potential impact on the product's safety, efficacy, purity, and stability. The identification of CQAs is a foundational element of the QbD approach. pharmalesson.comcognidox.com
For the Acarbose drug substance, several CQAs are crucial for its function and safety. The presence and level of Acarbose EP Impurity F directly impact one of the most critical of these attributes: Purity .
The primary CQA related to Impurity F is its level in the final Acarbose product. This is because impurities can potentially have no therapeutic effect, affect the stability of the drug, or even be harmful. Therefore, the control of Impurity F to within an acceptable, qualified limit is essential. This limit is typically defined in the relevant pharmacopeia (e.g., European Pharmacopoeia) or justified by the manufacturer through toxicological studies.
The presence of Impurity F could also potentially impact other CQAs of the Acarbose drug substance, such as:
Assay/Potency: If Impurity F is not adequately separated and is co-quantified with Acarbose, it could lead to an inaccurate assessment of the drug's potency.
Physical Properties: High levels of an impurity could potentially alter physical characteristics such as crystal form or solubility.
The following table outlines the key CQAs for Acarbose that are linked to the control of Impurity F.
| Critical Quality Attribute (CQA) for Acarbose | Target | Justification for being a CQA | Link to Acarbose EP Impurity F |
|---|---|---|---|
| Purity (Level of Impurity F) | Within the limit specified by the pharmacopeia or qualified safety data. | Ensures the safety and efficacy of the drug product. Impurities may pose a toxicological risk. | Impurity F is a specified impurity that must be quantitatively controlled. |
| Identity | Positive confirmation of Acarbose structure. | Ensures the correct active ingredient is present. | Analytical methods for identity must be able to differentiate Acarbose from structurally similar impurities like Impurity F. |
| Assay | Within the defined range (e.g., 95.0% - 102.0%). | Ensures the correct amount of active ingredient is present to provide the intended therapeutic effect. | The analytical method for assay must be specific for Acarbose and not be influenced by the presence of Impurity F. |
| Stability | No significant increase in degradation products over the re-test period. | Ensures the product maintains its quality, safety, and efficacy throughout its shelf life. | The level of Impurity F must be demonstrated to be stable, and its presence should not accelerate the degradation of Acarbose. |
Future Research Directions and Translational Perspectives
Advanced Analytical Technologies for Comprehensive Impurity Profiling
The comprehensive analysis of oligosaccharide impurities like Acarbose (B1664774) EP Impurity F presents a significant challenge due to their structural complexity and lack of strong UV-absorbing chromophores. thermofisher.com Traditional methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection, are often insufficient for detecting and quantifying all related substances. thermofisher.com Future research is increasingly focused on adopting more universal and sensitive analytical technologies.
An integrated approach combining liquid chromatography with advanced detection methods is crucial for thorough impurity profiling. nih.govajrconline.org Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer higher resolution and faster analysis times compared to conventional HPLC. When coupled with universal detection methods like Charged Aerosol Detection (CAD), it allows for the quantification of compounds like Impurity F that lack a chromophore. thermofisher.com CAD is particularly well-suited for detecting non-volatile and semi-volatile analytes, providing a response that is largely independent of the chemical structure, which is a major advantage for complex mixtures of related impurities. thermofisher.com
Mass Spectrometry (MS) is another powerful tool, especially when hyphenated with liquid chromatography (LC-MS). nih.govbiomedres.us LC-MS provides molecular weight and fragmentation data, which is invaluable for the structural elucidation of unknown impurities and the confirmation of known ones. nih.govxml-journal.net High-resolution mass spectrometry (HRMS) can provide exact mass measurements, further aiding in the definitive identification of impurities.
Capillary Electrophoresis (CE) has also emerged as a high-resolution alternative for carbohydrate analysis. nih.govlongdom.org CE separates molecules based on their charge-to-size ratio and can resolve complex mixtures of glycans, including positional isomers. longdom.orgnih.govacs.org Coupling CE with MS (CE-MS) combines this high separation efficiency with sensitive detection and structural characterization capabilities. nih.gov
Table 1: Comparison of Advanced Analytical Technologies for Oligosaccharide Impurity Profiling
| Technology | Principle | Advantages for Impurity F | Limitations |
|---|---|---|---|
| UHPLC-CAD | Separation via UHPLC, detection via aerosol charging and measurement. thermofisher.com | Universal detection for compounds without chromophores; high resolution and speed. thermofisher.com | Requires non-volatile mobile phases; response can be affected by mobile phase composition. |
| LC-MS/HRMS | Separation via LC, detection based on mass-to-charge ratio. nih.govbiomedres.us | Provides molecular weight and structural information; high sensitivity and specificity. xml-journal.net | Complex instrumentation; potential for ion suppression effects. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in a capillary. nih.govlongdom.org | Extremely high separation efficiency; can resolve isomers; requires minimal sample and buffer. longdom.orglongdom.org | Often requires derivatization for detection of neutral carbohydrates; lower concentration sensitivity than some LC methods. nih.govacs.org |
| LC-NMR | Separation via LC with subsequent NMR analysis for structural elucidation. nih.gov | Provides definitive structural information, including stereochemistry. ajrconline.org | Lower sensitivity; requires specialized and expensive equipment; often performed in stop-flow mode. |
In Silico Modeling and Prediction of Oligosaccharide Impurity Formation
The biosynthesis of complex carbohydrates like acarbose and its related impurities is not template-driven, unlike protein or nucleic acid synthesis. nih.gov Instead, it results from a complex network of enzymatic reactions catalyzed by glycosyltransferases and glycosidases. dntb.gov.uaplos.org This complexity makes the a priori prediction of impurity formation challenging. However, the advancement of in silico modeling and computational tools offers a promising avenue for understanding and predicting the formation of oligosaccharide impurities such as Impurity F.
Computational frameworks are being developed to construct and analyze glycosylation reaction networks automatically. plos.org Tools like the Glycan Pathway Predictor (GPP) can use information about available enzymes and substrates to predict potential glycan structures that could be synthesized in a given biological system. dntb.gov.ua By applying such models to the known enzymatic machinery of the acarbose-producing bacterium, Actinoplanes sp., researchers could simulate the biosynthetic pathways and identify conditions that favor the formation of Impurity F. mdpi.com
Agent-based modeling (ABM) is another computational technique that can simulate the dynamic interactions of individual molecules (enzymes, substrates) within cellular compartments like the Golgi apparatus or bacterial cytoplasm. cetjournal.it This approach captures the stochastic nature of biochemical reactions and can help predict the distribution of different glycoforms produced. cetjournal.it Such models could be adapted to simulate the fermentation process, providing insights into how factors like substrate concentration and enzyme expression levels influence the yield of Impurity F.
Furthermore, molecular docking studies can simulate the interaction between the biosynthetic enzymes (glycosyltransferases) and various sugar substrates. ptfarm.pllu.se By modeling how acarbose precursors and elongated structures fit into the active sites of these enzymes, it may be possible to predict the likelihood of specific glycosidic bond formations that lead to Impurity F. ptfarm.placs.org This understanding could guide genetic engineering efforts to modify enzyme specificity and reduce the production of undesirable byproducts. researchgate.net
Table 2: In Silico Approaches for Predicting Impurity F Formation
| Modeling Approach | Description | Application to Impurity F |
|---|---|---|
| Glycosylation Pathway Prediction | Uses known enzyme specificities and substrates to map potential biosynthetic pathways. nih.govdntb.gov.ua | Predict the enzymatic steps leading to the addition of the extra glucose unit that characterizes Impurity F. |
| Agent-Based Modeling (ABM) | Simulates the behavior and interaction of individual agents (molecules) in a system to predict emergent patterns. cetjournal.it | Model the fermentation environment to see how process parameters dynamically affect the ratio of acarbose to Impurity F. |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. lu.se | Simulate the binding of acarbose precursors to glycosyltransferases to assess the potential for the chain-extending reaction that forms Impurity F. ptfarm.pl |
| Metabolic Modeling | Analyzes the flow of metabolites through a biochemical network to predict growth and product formation. mdpi.com | Optimize fermentation conditions (e.g., substrate feed rate) to maximize acarbose yield while minimizing byproduct formation. mdpi.comacs.org |
Continuous Manufacturing and Real-Time Impurity Monitoring
The shift from batch to continuous manufacturing represents a paradigm change in the pharmaceutical industry, offering improved consistency, efficiency, and quality control. For fermentation-derived products like acarbose, a continuous process coupled with Process Analytical Technology (PAT) could provide unprecedented control over impurity formation. engconfintl.orgtomorrow.bio
PAT involves the real-time monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs) to ensure the process remains in a state of control. americanpharmaceuticalreview.com Instead of relying solely on end-product testing, PAT integrates analytical tools directly into the manufacturing line for continuous analysis. americanpharmaceuticalreview.commt.com For acarbose production, in-line or on-line sensors could continuously monitor the fermentation broth.
Vibrational spectroscopy techniques, such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy, are powerful PAT tools for monitoring bioprocesses. americanpharmaceuticalreview.comthermofisher.com These non-destructive techniques can provide real-time information on the concentration of key components, including nutrients, metabolites, and potentially the drug product and its impurities. engconfintl.orgthermofisher.com By developing chemometric models that correlate spectral data with the concentration of Impurity F, it would be possible to monitor its formation in real-time. This would enable automated feedback control, where process parameters like temperature or nutrient feed rate could be adjusted instantly to suppress impurity generation. americanpharmaceuticalreview.com
Table 3: Process Analytical Technology (PAT) for Real-Time Impurity Monitoring
| PAT Tool | Measurement Type | Potential for Impurity F Monitoring |
|---|---|---|
| In-line Raman Spectroscopy | Vibrational spectroscopy providing chemical-specific fingerprints. thermofisher.com | Real-time, non-invasive monitoring of the fermentation broth to quantify the relative concentrations of acarbose and Impurity F. engconfintl.org |
| In-line FTIR/Mid-IR Spectroscopy | Vibrational spectroscopy based on infrared absorption. americanpharmaceuticalreview.com | Continuous monitoring of key metabolites and potential correlation with impurity formation. |
| On-line HPLC/UHPLC | Automated sampling from the bioreactor for rapid chromatographic analysis. americanpharmaceuticalreview.com | Provides direct, quantitative measurement of Impurity F levels at frequent intervals, enabling process control. |
| In-line UV-Vis Spectroscopy | Measures absorbance of light to determine concentrations. americanpharmaceuticalreview.com | Limited utility for Impurity F itself due to lack of chromophore, but can monitor overall process state. |
Green Chemistry Approaches in Acarbose and Impurity F Production
While the production of acarbose via fermentation is already considered a form of green chemistry by utilizing microorganisms instead of complex chemical synthesis, there remain significant opportunities for further improvement based on green chemistry principles. prescouter.comnih.gov These approaches aim to enhance sustainability by improving efficiency, reducing waste, and utilizing renewable resources more effectively. nih.goveditverse.com
One key area is the optimization of the fermentation feedstock. Research into using more sustainable and renewable feedstocks, potentially derived from agricultural or industrial waste streams, could reduce the environmental footprint and cost of production. editverse.compackagingeurope.com Such changes would require careful optimization to ensure that the yield and purity of acarbose are maintained and that the formation of Impurity F is not inadvertently increased.
Another green approach focuses on the fermentation process itself. Optimizing parameters to improve energy efficiency and maximizing the product yield can significantly reduce waste. nih.gov Furthermore, enhancing the downstream processing—the separation and purification of acarbose from the fermentation broth—is critical. The use of greener solvents and more efficient purification techniques, such as advanced membrane filtration, can minimize environmental impact. solecta.com
A more transformative approach involves moving from whole-cell fermentation to enzymatic synthesis. Specific enzymes, such as glycosyltransferases, could be used in vitro to synthesize acarbose in a highly controlled manner. acs.orgresearchgate.net For instance, research has shown that enzymes like AcbE can catalyze the formation of acarbose derivatives. nih.gov By carefully selecting enzymes and controlling reaction conditions, it may be possible to synthesize acarbose with high specificity, thereby minimizing or even eliminating the formation of Impurity F and other related byproducts. This would simplify purification and lead to a cleaner, more sustainable manufacturing process.
Table 4: Comparison of Production Strategies for Acarbose and Impurity F
| Strategy | Description | Green Chemistry Advantages |
|---|---|---|
| Conventional Fermentation | Use of Actinoplanes sp. to produce acarbose in large-scale fermenters. nih.gov | Utilizes a biological catalyst; operates in aqueous media at moderate temperatures. |
| Optimized Fermentation | Improving the conventional process by using waste-stream feedstocks and enhancing energy efficiency. editverse.compackagingeurope.com | Reduced reliance on virgin resources; lower energy consumption; improved atom economy. |
| Enzymatic Synthesis | Using isolated enzymes (e.g., glycosyltransferases) to catalyze the specific steps of acarbose synthesis in vitro. acs.orgresearchgate.net | High specificity leading to reduced impurity formation (including Impurity F); simplified downstream processing; potentially higher yields. nih.gov |
Q & A
Q. What analytical methods are recommended by pharmacopeias for identifying and quantifying Acarbose EP Impurity F?
Answer: The European Pharmacopoeia (Ph. Eur.) prescribes HPLC-UV methods for impurity profiling. Key parameters include:
- Column : Packing L8 (e.g., 4 mm × 62.5 cm) maintained at 35°C .
- Detection : UV at 210 nm .
- System Suitability : The height ratio of impurity A to the valley between impurity A and acarbose must be ≥1.2 .
- Sample Preparation : Diluted test solutions and standard preparations are injected (10 µL) to compare peak responses (Table 1 in Ph. Eur. specifies relative retention times (RRT) and limits) .
Methodological Tip : Validate column performance using USP Acarbose System Suitability Mixture RS to ensure resolution meets pharmacopeial criteria .
Q. How can researchers confirm the identity of Acarbose EP Impurity F in a sample?
Answer: Use integrated LC-MS and LC-NMR for structural elucidation:
- LC-MS : Provides molecular weight and fragmentation patterns. For example, an unknown impurity (C) in acarbose was identified as a pentasaccharide variant via LC-MS .
- LC-NMR : Enables online structural analysis (e.g., stop-flow experiments to assign sugar subunits) .
- Supplementary Data : Offline 2D NMR (e.g., COSY, HSQC) confirms stereochemistry and connectivity .
Critical Consideration : Cross-reference RRT and response factors (Table 1 in Ph. Eur.) to distinguish Impurity F from co-eluting peaks .
Advanced Research Questions
Q. What challenges arise in developing sensitive detection methods for Acarbose EP Impurity F, and how can they be addressed?
Answer: Challenges :
- Low UV absorbance of carbohydrate-based impurities.
- Co-elution with structurally similar compounds.
Q. Solutions :
- Charged Aerosol Detection (CAD) : Detects non-chromophoric impurities with sensitivity comparable to UV. For example, CAD identified additional impurities in acarbose not detected by Ph. Eur. methods .
- Column Modernization : Use Hypercarb (porous graphite carbon) or Accucore Amide HILIC columns for improved separation of polar impurities under MS-compatible conditions .
Q. Example Data :
| Column Type | Detection Method | Key Advantage |
|---|---|---|
| Hypercarb | CAD | Resolves polar impurities |
| Accucore Amide HILIC | UV/CAD | Enhanced stability vs. APS columns |
Q. How should researchers address contradictions between observed impurities and pharmacopeial specifications?
Answer: Case Study : Novak et al. (2005) identified an unknown impurity (C) in acarbose via LC-MS/NMR, which was not listed in Ph. Eur. . Resolution Protocol :
Replicate Analyses : Confirm impurity presence across multiple batches.
Structural Comparison : Compare MS/NMR data with known impurities (e.g., A, B in Ph. Eur.) to classify the impurity as a structural analog .
Regulatory Alignment : Document deviations in impurity profiles per FDA guidelines, including analytical procedures and batch data .
Pro Tip : Use impurity response factors (Table 1 in Ph. Eur.) to adjust quantification if relative detector responses differ .
Q. What methodological strategies ensure stability of Acarbose EP Impurity F during storage and analysis?
Answer:
- Temperature Control : Store at ≤-20°C to prevent degradation (observed in lactulose analogs, where room temperature caused significant impurity breakdown) .
- Inert Atmosphere : Use nitrogen-purged vials to minimize oxidation.
- Stability Monitoring : Employ NMR (e.g., ¹H-NMR in D₂O) for non-destructive stability testing over time .
Validation Step : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month) to identify degradation pathways .
Q. How can elemental impurities in Acarbose EP Impurity F be assessed for regulatory compliance?
Answer: Follow ICH Q3D guidelines using inductively coupled plasma mass spectrometry (ICP-MS):
- Sample Preparation : Acid digestion (e.g., HNO₃/HCl) to extract elemental contaminants.
- Validation : Include spike/recovery tests for heavy metals (e.g., Pb, Cd) with limits per Ph. Eur. Chapter 5.20 .
Documentation : Report identity, analytical procedures, and batch-specific data as per FDA requirements .
Data Contradiction Analysis
Q. How to resolve discrepancies between LC-MS/NMR data and pharmacopeial impurity limits?
Example : If LC-MS detects an impurity at 0.15% (below Ph. Eur. limit of 0.3%), but NMR suggests structural risk:
Risk Assessment : Evaluate impurity toxicity via genotoxicity studies (e.g., Ames test).
Method Adjustment : Lower detection limits using CAD or MS detection to ensure compliance.
Regulatory Communication : Submit structural and safety data to pharmacopeial bodies for monograph updates .
Method Development Tables
Q. Table 1: Comparison of Pharmacopeial vs. Modern Methods
Q. Table 2: Stability Testing Conditions
| Condition | Duration | Observation |
|---|---|---|
| 25°C/60% RH | 6 months | ≤0.1% degradation |
| 40°C/75% RH | 1 month | 2.5% degradation (critical) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
